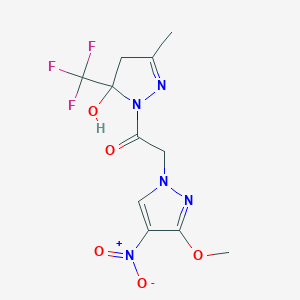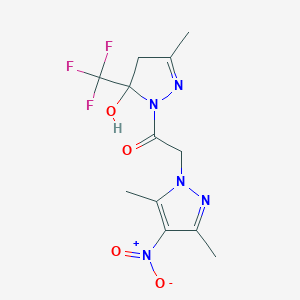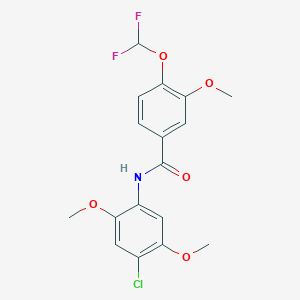![molecular formula C17H15ClN4O3S B279833 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, commonly known as CSP-1103, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the enzyme, soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.
作用機序
CSP-1103 is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which is involved in the metabolism of EETs. EETs are lipid mediators that have vasodilatory, anti-inflammatory, and analgesic effects. This compound metabolizes EETs to less active diols, which reduces their biological activity. Inhibition of this compound by CSP-1103 leads to an increase in the levels of EETs, which enhances their beneficial effects.
Biochemical and physiological effects:
CSP-1103 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of hypertension, CSP-1103 has been shown to reduce blood pressure by increasing the levels of EETs. In models of inflammation, CSP-1103 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of pain, CSP-1103 has been shown to reduce hyperalgesia and allodynia.
実験室実験の利点と制限
CSP-1103 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide, which allows for the specific modulation of EET levels. CSP-1103 is commercially available for research purposes and has been extensively studied in preclinical models. However, there are some limitations to the use of CSP-1103 in lab experiments. It has a short half-life and requires frequent dosing, which can complicate experimental design. Additionally, the effects of CSP-1103 may vary depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for the study of CSP-1103. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans. Additional studies are needed to determine the optimal dosing and treatment duration of CSP-1103 in various diseases. The effects of CSP-1103 on other biological pathways and mediators should also be investigated. Finally, the development of more potent and selective N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide inhibitors may lead to improved therapeutic outcomes.
合成法
The synthesis of CSP-1103 involves several steps, starting with the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-(4-chloroanilino)sulfonyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the desired product, CSP-1103. The synthesis of CSP-1103 has been optimized for high yield and purity, and the compound is commercially available for research purposes.
科学的研究の応用
CSP-1103 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The inhibition of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide by CSP-1103 leads to an increase in the levels of EETs, which have been shown to have beneficial effects in these diseases. In preclinical studies, CSP-1103 has been shown to reduce blood pressure, inflammation, and pain in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CSP-1103 in humans.
特性
分子式 |
C17H15ClN4O3S |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-22-11-12(10-19-22)17(23)20-14-6-8-16(9-7-14)26(24,25)21-15-4-2-13(18)3-5-15/h2-11,21H,1H3,(H,20,23) |
InChIキー |
UUWKOTQZNLQYJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
